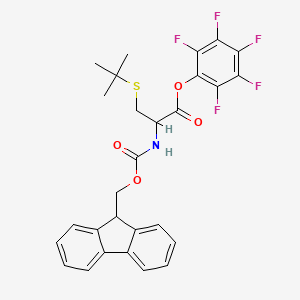
Fmoc-DL-Cys(tBu)-OPfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-DL-Cys(tBu)-OPfp is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. The tBu (tert-butyl) group protects the thiol side chain of cysteine, and the OPfp (pentafluorophenyl) ester is used as an activating group for peptide bond formation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Cys(tBu)-OPfp typically involves the following steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using tert-butyl (tBu) to form Fmoc-Cys(tBu)-OH.
Fmoc Protection: The amino group of cysteine is protected with the Fmoc group to form Fmoc-Cys(tBu)-OH.
Activation: The carboxyl group of Fmoc-Cys(tBu)-OH is activated using pentafluorophenyl (Pfp) ester to form Fmoc-Cys(tBu)-OPfp.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of cysteine are protected with tBu and Fmoc groups.
Activation: The protected cysteine is then activated with Pfp ester in large reactors.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
化学反应分析
Types of Reactions
Fmoc-DL-Cys(tBu)-OPfp undergoes several types of reactions, including:
Substitution Reactions: The Pfp ester group is reactive and can be substituted by nucleophiles such as amines to form peptide bonds.
Deprotection Reactions: The Fmoc and tBu groups can be removed under specific conditions to reveal the free amino and thiol groups of cysteine.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
tBu Removal: Trifluoroacetic acid (TFA) is used to remove the tBu group.
Pfp Ester Activation: The Pfp ester is activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
Peptides: The primary product formed from reactions involving this compound is peptides, where the cysteine residue is incorporated into the peptide chain.
Deprotected Cysteine: After deprotection, free cysteine residues are obtained.
科学研究应用
Chemistry
Fmoc-DL-Cys(tBu)-OPfp is widely used in solid-phase peptide synthesis (SPPS) to incorporate cysteine residues into peptides. It is particularly useful in the synthesis of cyclic peptides and peptides with disulfide bonds.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
Peptides containing cysteine residues are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents.
作用机制
The mechanism of action of Fmoc-DL-Cys(tBu)-OPfp involves the activation of the carboxyl group of cysteine by the Pfp ester, facilitating peptide bond formation. The Fmoc and tBu groups protect the amino and thiol groups, respectively, during synthesis. Upon deprotection, the free amino and thiol groups can participate in further reactions, such as forming disulfide bonds in peptides.
相似化合物的比较
Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-DL-Cys(tBu)-OPfp but uses a trityl (Trt) group for thiol protection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Fmoc-Cys(Me)-OH: Uses a methyl group for thiol protection.
Uniqueness
This compound is unique due to its use of the Pfp ester for activation, which provides high reactivity and efficiency in peptide bond formation. The tBu group offers robust protection for the thiol group, making it suitable for complex peptide synthesis.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
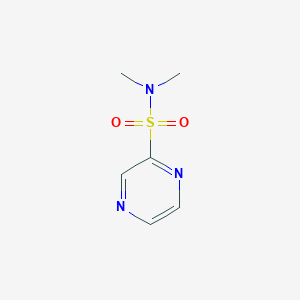
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)
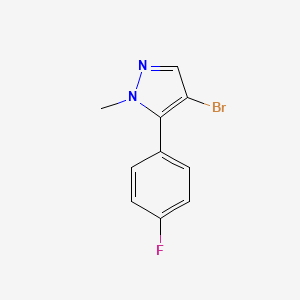
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)
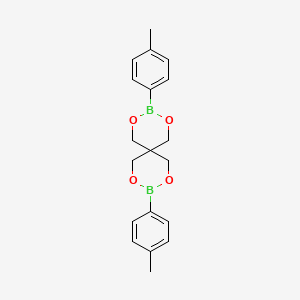
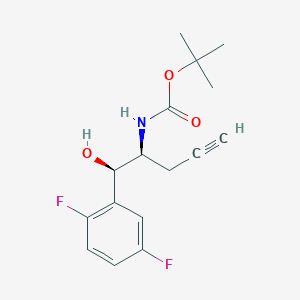
![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)

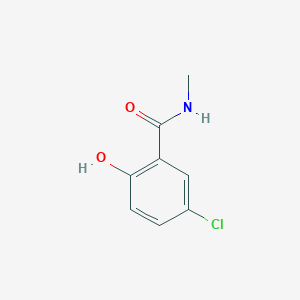
![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)

